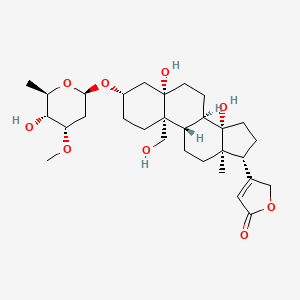

Cymarol

Description

Significance of Cymarol within Natural Product Chemistry Research

Natural product chemistry is a scientific discipline focused on the extraction, isolation, and identification of chemical constituents from living organisms, including plants, animals, and microorganisms su.ac.thcput.ac.za. This field is crucial for discovering novel compounds that can serve as lead structures for medicinal chemistry investigations su.ac.th. This compound, a cardenolide glycoside, exemplifies a compound of interest in this area, having been identified in various plant species. Its presence in plants such as Strophanthus hispidus, Adonis amurensis, Strophanthus eminii, and Adonis multiflora underscores its natural origin and the importance of phytochemical studies in its discovery and characterization mdpi.comnih.gov. The study of compounds like this compound contributes to the ongoing exploration of biodiversity for new therapeutic agents and the elucidation of complex biochemical pathways in nature.

Overview of Cardiotonic Glycosides Academic Research Context

This compound belongs to the class of cardiotonic glycosides (CGs), which are natural sterols primarily isolated from plants and certain animal sources mdpi.com. These compounds are historically recognized for their profound effects on cardiac function. The primary mechanism of action for CGs involves the inhibition of the integral membrane protein Na/K-ATPase pump mdpi.comclevelandclinic.orgnih.gov. This inhibition leads to an increase in intracellular sodium concentration, which subsequently facilitates a rise in intracellular calcium levels via the Na/Ca exchanger clevelandclinic.org. The elevated intracellular calcium concentration results in stronger heart muscle contractions, contributing to their cardiotonic effect mdpi.comclevelandclinic.orgnih.gov.

Beyond their well-established cardiac effects, academic research into cardiotonic glycosides has expanded to explore their potential in other therapeutic areas. Recent investigations have focused on their anticancer and antiviral properties mdpi.comclevelandclinic.orgnih.govscielo.br. For instance, CGs have been observed to inhibit the growth of various cancer cell lines and have shown antiviral effects against viruses like SARS-CoV-2 by interfering with the Na/K-ATPase pump, which some RNA viruses utilize for host cell entry and replication mdpi.comscielo.br. This broader research context highlights the ongoing academic interest in CGs as a versatile class of natural products with diverse biological activities.

Scope and Research Objectives for this compound Investigations

The academic investigation of this compound is primarily focused on elucidating its chemical properties, biological activities, and its role as a representative cardenolide glycoside. Specific research objectives include:

Structural Elucidation and Characterization: Detailed analysis of this compound's chemical structure and its stereochemistry, often achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) mdpi.com. This compound has a molecular formula of CHO and a molecular weight of 550.7 g/mol nih.govnih.gov.

Phytochemical Screening and Isolation: Identifying and isolating this compound from various natural sources, particularly from plants known to produce cardiotonic glycosides mdpi.comnih.gov.

Biological Activity Profiling: Investigating the specific biological effects of this compound, including its cytotoxic potential against different cell lines and its interaction with key cellular targets, such as the Na/K-ATPase pump mdpi.comresearchgate.net.

Mechanism of Action Studies: Understanding the molecular pathways through which this compound exerts its observed biological effects, particularly in contexts beyond its classical cardiotonic activity, such as its reported anticancer properties mdpi.comresearchgate.net.

Comparative Studies: Comparing this compound's activities and properties with other known cardiotonic glycosides to understand structure-activity relationships within this class of compounds wikipedia.org.

These objectives aim to comprehensively characterize this compound, contributing to the foundational knowledge required for potentially developing new chemical probes or therapeutic leads from natural products.

Structure

2D Structure

Properties

CAS No. |

465-84-9 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |

InChI |

InChI=1S/C30H46O9/c1-18-25(33)22(36-3)14-24(38-18)39-19-4-10-28(16-31)20-5-8-26(2)27(9-7-23(32)37-17-27)12-13-30(26,35)21(20)6-11-29(28,34)15-19/h7,9,18-22,24-25,31,33-35H,4-6,8,10-17H2,1-3H3 |

InChI Key |

FCBBZANVPISMIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O |

Synonyms |

cymarol strophanthidol-D-cymaroside |

Origin of Product |

United States |

Detailed Research Findings

Botanical Sources and Distribution Studies

This compound is a cardiac glycoside, a class of natural compounds primarily found in a limited number of plant families lipidmaps.orgwikidata.org. Its presence has been documented across several plant genera, with a notable concentration in certain species.

Adonis Species Investigations

The genus Adonis L. (family Ranunculaceae) stands out as a prominent botanical source of this compound. This genus encompasses approximately 32 annual or perennial herbaceous species, predominantly native to Europe and Asia uni.lunih.govnih.gov.

Detailed investigations have consistently identified this compound in specific Adonis species:

Adonis amurensis : this compound has been repeatedly isolated from Adonis amurensis, a species distributed across Japan, Russia, Korea, and China lipidmaps.orguni.lunih.gov. In 2003, antiangiogenic activity-guided fractionation of the methanol (B129727) extract of A. amurensis led to the identification of cymarin, this compound, and cymarilic acid uni.lunih.gov. Earlier research in 1971 also reported the isolation of this compound, along with other cardenolides such as cymarin, somalin, strophanthidin (B154792), convallatoxin, and k-strophanthin-β, from A. amurensis nih.govnih.gov.

Adonis multiflora : Phytochemical studies on the whole plants of Adonis multiflora have also yielded this compound, alongside other known cardenolides like cymarin.

Other Identified Plant Genera and Associated Research

Beyond the Adonis genus, this compound has been reported in other plant genera, particularly within the Strophanthus genus. This compound has been identified in Strophanthus hispidus and Strophanthus eminii lipidmaps.org. The Strophanthus genus is well-known for its production of cardiac glycosides, including G-strophanthin (ouabain). Furthermore, the reduction of the C19 aldehyde group of cymarin or k-strophanthidin can lead to the formation of this compound and k-strophanthidol.

Advanced Isolation Methodologies from Plant Matrices

The isolation of natural compounds like this compound from complex plant matrices necessitates advanced and optimized methodologies to ensure high purity and yield.

Chromatographic Separation Techniques in Research

Chromatographic techniques are indispensable for the separation and purification of target compounds from plant extracts, leveraging the differential retention of analytes on a stationary phase.

Key chromatographic methods employed in natural product isolation research include:

Column Chromatography : This is a fundamental and widely utilized technique for purifying biomolecules and other compounds from mixtures. It involves packing a column with a stationary phase and passing a mobile phase through it, which carries the mixture components at varying speeds based on their interactions with the phases.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful method for achieving high-purity compounds. Recycle HPLC, a variant, is particularly effective for separating compounds that elute closely together, ensuring high purity by removing contaminants between cycles.

Medium Pressure Liquid Chromatography (MPLC) : MPLC is often used as an initial step to enrich bioactive compounds from natural products. Its advantages include lower cost, high sample load capacity, and high throughput, making it suitable for removing non-target compounds before further purification.

The identification of this compound through antiangiogenic activity-guided fractionation from Adonis amurensis methanol extract implies the systematic application of various chromatographic steps to isolate the active components uni.lunih.gov. Similarly, digitoxin, another cardiac glycoside from Adonis aestivalis, was purified using column and thin-layer chromatographic techniques, illustrating the general approach for isolating cardiac glycosides from Adonis species.

Extraction Optimization Studies for Natural Product Yields

Optimizing extraction conditions is critical to maximize the yield and purity of bioactive compounds from plant materials. Various parameters influence the efficiency of the extraction process.

Factors commonly optimized in extraction studies include:

Solvent Type : The choice of solvent significantly impacts the amount and type of compounds extracted. For example, methanol extracts have been used for Adonis amurensis uni.lunih.gov. Studies on other plants show that polar solvents like water and ethanol (B145695) can yield high amounts of extracts, while non-polar solvents like petroleum ether and chloroform (B151607) also have specific applications.

Temperature : Elevated temperatures can enhance the yield of extracted compounds, such as phenolics, by softening plant tissues, increasing solubility, and facilitating more efficient transfer. However, excessively high temperatures can sometimes negatively affect the quality of sensitive compounds.

Time : The duration of the extraction process is a key factor, with optimal times varying depending on the plant material and target compounds.

Solid-to-Liquid Ratio : The ratio of plant material to solvent is crucial for efficient extraction, influencing the concentration gradient and mass transfer.

Response Surface Methodology (RSM) is a statistical technique frequently employed to optimize extraction parameters by modeling the relationships between variables and the resulting yield. While specific detailed optimization data for this compound extraction parameters are not extensively detailed in the provided sources, the general principles of extraction optimization, such as those applied to other natural products like polyphenols from Cuminum cyminum or bioactive compounds from Urtica dioica, are relevant to the efficient isolation of compounds like this compound. These studies emphasize that careful control over extraction conditions is paramount for maximizing the recovery of desired natural products.

Structural Elucidation Methodologies and Advancements

Spectroscopic and Spectrometric Approaches in Structural Elucidation

The structural elucidation of complex natural products like Cymarol heavily relies on a suite of spectroscopic and spectrometric methods. These techniques provide complementary data, allowing researchers to piece together the molecular architecture, identify functional groups, and determine stereochemistry. nih.govevitachem.comcannalib.eunih.govjapsonline.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide invaluable information regarding the number, type, and connectivity of atoms within the molecule. For cardenolide glycosides such as this compound, ¹H NMR helps in identifying proton environments, including those of the sugar moiety and the steroid aglycone, through their characteristic chemical shifts and coupling patterns. nih.govevitachem.comcannalib.eunih.govjapsonline.comgoogle.comstenutz.eu

Detailed analysis often involves two-dimensional (2D) NMR techniques, which reveal correlations between different nuclei.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, indicating direct connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, providing assignments for CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is critical for establishing quaternary carbon assignments and long-range connectivity, particularly across glycosidic linkages and within the complex polycyclic steroid core of this compound. japsonline.comresearchgate.net

While specific, detailed NMR data for this compound itself is often found in primary research articles, general applications to cardenolide glycosides show that ¹H NMR spectra can reveal signals for tertiary methyl groups, olefinic protons of the butenolide ring, and anomeric protons of the sugar moiety. ¹³C NMR spectra confirm the carbon skeleton, including carbonyl carbons, oxygen-bearing carbons, and methyl carbons. japsonline.commdpi.com

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its substructures through fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govevitachem.comcannalib.eunih.govjapsonline.comgoogle.com

Molecular Weight Determination: HRMS provides highly accurate molecular mass measurements, which are essential for confirming the molecular formula (C₃₀H₄₆O₉ for this compound) nih.govnih.govnih.gov. For instance, the exact mass of this compound is reported as 550.31418304 Da. nih.gov

Fragmentation Analysis: In MS/MS experiments (e.g., LC-MS/MS), the fragmentation of the parent ion yields characteristic daughter ions. These fragmentation patterns provide clues about the presence of specific structural motifs and the sequence of sugar units in glycosides. For cardenolide glycosides, characteristic cleavages often occur at the glycosidic bonds, allowing for the identification of the aglycone and sugar components. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for more volatile derivatives or for analyzing components of complex mixtures from which this compound is isolated. nih.govjapsonline.comresearchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect and characterize chromophores within the this compound molecule. The α,β-unsaturated γ-lactone ring, a characteristic feature of cardenolides, acts as a chromophore and typically exhibits a strong absorption in the UV region. The presence and position of this absorption band (e.g., around 218 nm for related cardiac glycosides) can confirm the integrity of this crucial structural element. nih.govjapsonline.comoregonstate.edunist.govneu.edu.truwimona.edu.jm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying key functional groups present in this compound. By analyzing the absorption of infrared radiation by molecular vibrations, characteristic peaks can be assigned to specific bonds and functional groups. For this compound, IR spectroscopy can confirm the presence of:

Hydroxyl groups (O-H stretch, typically broad absorption around 3200-3600 cm⁻¹) nist.gov

Carbonyl groups (C=O stretch) from the butenolide ring (typically around 1740-1780 cm⁻¹) googleapis.com

Ether linkages (C-O stretch) from the glycosidic bond and methoxy (B1213986) groups.

Alkyl C-H stretches and bends. cannalib.eumaybridge.com

Advanced Crystallographic and Diffraction Studies in Natural Product Structure Determination

While direct X-ray crystallographic data for this compound itself is not widely cited in the general literature, X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgnih.govlibretexts.orgyale.edu For complex natural products like cardenolide glycosides, obtaining high-quality crystals can be challenging. However, when successful, it provides unambiguous confirmation of bond lengths, bond angles, and stereochemistry, resolving any ambiguities left by spectroscopic methods. japsonline.comlibretexts.orgresearchgate.netyoutube.com For related strophanthidin (B154792) glycosides, X-ray crystallography has been successfully employed to confirm their structures. japsonline.comresearchgate.net The principles involve diffracting X-rays through a crystal lattice and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which atomic positions are derived. wikipedia.orglibretexts.org

Computational Chemistry in Structure Prediction and Confirmation

Computational chemistry plays an increasingly important role in the structural elucidation of natural products, complementing experimental techniques. For compounds like this compound, computational methods can be used for:

Structure Prediction: Ab initio calculations, Density Functional Theory (DFT), and molecular mechanics simulations can predict stable conformations and assist in proposing possible structures based on molecular formula and partial spectroscopic data. github.iowikipedia.org

Spectroscopic Data Prediction: Computational methods can predict NMR chemical shifts, IR frequencies, and UV-Vis absorption maxima for proposed structures. Comparing these predicted values with experimental data helps confirm or refute a hypothesized structure. This is particularly useful when experimental data is incomplete or ambiguous. nih.govwiley.com

Fragmentation Pathway Analysis: In silico fragmentation models can simulate mass spectrometry fragmentation patterns, aiding in the interpretation of complex MS/MS spectra and confirming the connectivity of molecular fragments. nih.gov

Stereochemical Assignment: Computational methods can assess the relative stabilities of different stereoisomers and predict chiroptical properties, which can be compared with experimental optical rotation or circular dichroism data to assign absolute configuration.

The integration of computational chemistry with experimental spectroscopic data forms a powerful approach for the definitive structural elucidation of complex natural products like this compound.

In Silico Approaches for Stereochemical Assignments

The determination of absolute and relative configurations of chiral compounds is critical in natural product chemistry. In silico methods have emerged as indispensable tools, complementing experimental data by providing theoretical predictions of spectroscopic properties. These computational techniques are particularly valuable when experimental data are ambiguous or when only minute quantities of a compound are available.

Computational Nuclear Magnetic Resonance (NMR)Computational NMR, primarily based on Density Functional Theory (DFT) calculations, has become a widely adopted method for structural and stereochemical elucidation. This approach involves calculating theoretical ¹H and ¹³C NMR chemical shifts for a set of candidate structures, including all possible stereoisomers, and then comparing these predicted values with experimental NMR data. The underlying principle is that different stereoisomers will exhibit distinct chemical shifts dueating to their unique three-dimensional arrangements and electronic environments.

The workflow typically involves:

Conformational Search: Identifying the most stable conformers for each candidate stereoisomer.

DFT Calculation: Performing quantum mechanical calculations (e.g., at the B3LYP/6-31G(d) level of theory) to predict the isotropic shielding constants for each nucleus.

Chemical Shift Conversion: Converting shielding constants to chemical shifts relative to a reference compound (e.g., tetramethylsilane, TMS).

Comparison and Statistical Analysis: Comparing the calculated chemical shifts with experimental data. Statistical methods, such as Mean Absolute Error (MAE), Root Mean Square Deviation (RMSD), and advanced probability analyses like DP4-AI, are employed to determine the most probable structure and stereochemistry. The DP4-AI method, for instance, integrates calculated NMR chemical shifts with experimental data to find the best match, significantly aiding in structural elucidation frontiersin.org.

Research findings indicate that computational NMR can achieve high accuracy. For example, studies using machine learning (ML) augmented methods like DU8ML have shown RMSD deviations of 0.95 ppm for ¹³C and 0.28 Hz for spin-spin coupling constants (SSCC) when compared to correct structures frontiersin.org. Another ML-inspired model, ExpNN-ff, demonstrated mean average errors (MAE) of 1.26 ppm for ¹³C and 0.16 ppm for ¹H, comparable to normal DFT calculations but with a substantial reduction in CPU time, making it feasible for larger, flexible structures frontiersin.org. Comparing computed ¹³C NMR data with experimental values is considered a valid approach for assigning relative configurations of chiral compounds, and in some cases, absolute configurations frontiersin.org.

Machine Learning and Hybrid ApproachesRecent advancements have seen the integration of machine learning (ML) algorithms into in silico structural elucidation workflows. ML can significantly accelerate NMR chemical shift predictions, reduce computational time for large or conformationally complex molecules, and improve the accuracy of correlating experimental and calculated NMR datafrontiersin.org. Furthermore, hybrid approaches that combine in silico fragmentation with database lookups and machine learning models are being developed to enhance the accuracy of structure identification from mass spectrometry (MS/MS) data, achieving high identification rates when combined with reference spectral librariesnih.govresearchgate.net.

The following table summarizes typical accuracy metrics observed for computational NMR methods in stereochemical assignments:

| Method Category | Metric | Typical Range (for ¹³C NMR) | Reference |

| DFT-NMR (Classical) | MAE | ~1.5 - 2.5 ppm | frontiersin.org |

| DFT-NMR (Classical) | RMSD | ~1.5 - 3.0 ppm | frontiersin.org |

| ML-augmented DFT-NMR (e.g., ExpNN-ff) | MAE | ~1.26 ppm | frontiersin.org |

| ML-augmented DFT-NMR (e.g., DU8ML) | RMSD | ~0.95 ppm | frontiersin.org |

Biosynthesis and Enzymology Research

Proposed Biosynthetic Pathways of Cymarol and Related Cardiotonic Glycosides

This compound is known to be formed through the metabolic transformation of other cardiac glycosides. Specifically, a key route for the formation of this compound involves the reduction of the C19 aldehyde group of cymarin (B190896) or k-strophanthidin. This reduction step leads to the formation of this compound and k-strophanthidol wikipedia.org. This suggests that this compound lies downstream in the biosynthetic pathway of these more complex cardenolides.

Cardiac glycosides, including this compound and its precursors, are secondary metabolites primarily found in plants, such as those from the Strophanthus genus wikipedia.orgctdbase.org. The general biosynthesis of sterols and steroids, which are the foundational structures for cardenolides like strophanthidin (B154792) (the aglycone of k-strophanthin and cymarin), typically proceeds via the cycloartenol (B190886) pathway in higher plants researchgate.net. While the lanosterol (B1674476) route is more common in fungi and animals, both pathways can operate in plants researchgate.net. Critical steps in the conversion of cycloartenol or lanosterol to sterols involve the removal of methyl groups at C-4 and C-14 researchgate.net. The complete sterol pathway, including the enzymes and genes involved, has been largely elucidated researchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters

While specific gene clusters solely dedicated to this compound biosynthesis are not extensively detailed, the enzymes involved in the reduction of cymarin or k-strophanthidin to this compound are key. The C19 aldehyde reduction suggests the involvement of specific reductases. Other enzymes would be involved in the preceding steps of cardenolide biosynthesis, leading to the formation of the aglycone and the attachment of the sugar moieties.

Biosynthetic gene clusters (BGCs) are common in bacteria and fungi, encoding sets of genes that work together in a discrete metabolic pathway to produce secondary metabolites wikipedia.org. These clusters are often physically linked on the genome and their expression is co-regulated wikipedia.org. Identifying BGCs involves computational tools and analysis of genomic data, looking for gene identity and coverage with reference sequences mdpi.com. For plant-derived compounds like cardenolides, the identification of such clusters can be more complex, but advances in genomics and transcriptomics are accelerating the discovery of biosynthetic pathways and their underlying genes researchgate.net.

Genetic Engineering and Synthetic Biology Approaches to Biosynthesis

Genetic engineering and synthetic biology offer powerful tools to manipulate biological systems for the production of valuable compounds, including natural products like this compound youtube.comsavemyexams.comrsc.orgwikipedia.org. These approaches aim to alter microbes or plants to perform desired reactions or to enhance the production of specific chemicals youtube.comsavemyexams.comyoutube.com.

In the context of natural product biosynthesis, synthetic biology can involve:

Pathway Prototyping: Reconstructing and testing biosynthetic pathways in heterologous hosts, such as yeast or E. coli researchgate.netrsc.org. This allows for the characterization of enzymes and the optimization of reaction steps.

Enzyme Engineering: Modifying individual enzymes to improve their specificity or stability, which can be crucial for efficient biosynthesis youtube.com.

Genome Engineering: Precisely altering an organism's DNA to introduce or enhance genes involved in the desired pathway nih.govfrontiersin.org. This can include transferring DNA fragments from one species to another to create recombinant DNA savemyexams.comwikipedia.org.

For cardenolides, while specific examples for this compound are limited, the general principles of engineering microbes to produce complex natural products apply youtube.com. Researchers have successfully engineered E. coli to produce terpenes, a large class of natural molecules, by developing artificial enzymatic pathways sciencedaily.com. This demonstrates the potential for similar approaches in cardenolide biosynthesis.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering focuses on the targeted improvement of cellular metabolic phenotypes using recombinant DNA technology to enhance the production of biofuels, chemicals, and natural products researchgate.netnih.govaiche.org. For this compound, metabolic engineering strategies would aim to optimize the metabolic fluxes within a host organism to increase its yield.

Key strategies in metabolic engineering include:

Manipulation of Transcription Regulators: Modifying the regulatory networks that control gene expression to upregulate the entire biosynthetic pathway researchgate.net.

Optimization of Substrate Availability: Ensuring a sufficient supply of precursor molecules by engineering upstream pathways or optimizing culture conditions youtube.com.

Dynamic Regulation of Gene Expression: Implementing systems that allow organisms to adapt their metabolic states in real-time to changing conditions, thereby improving production efficiency nih.gov.

High-Throughput Screening: Developing methods to quickly identify strains with improved production capabilities, often using biosensors that link metabolite concentration to a detectable signal nih.gov.

Total Synthesis and Synthetic Analogues Research

Design and Synthesis of Cymarol Analogues and Derivatives

The creation of analogues and derivatives of natural cardiac glycosides is a key strategy for improving their therapeutic profiles, such as enhancing anticancer activity while reducing cardiotoxicity, and for understanding their mechanism of action nih.govnih.gov.

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure and assessing the impact on its biological activity nih.gov. For cardiac glycosides, this provides insight into which parts of the molecule are essential for binding and efficacy.

Key structural modifications and their general SAR implications are outlined below:

| Molecular Region | Modification Strategy | General SAR Findings |

| Sugar Moiety | Varying the number, type, and linkage of sugar units. | The sugar chain significantly influences the compound's solubility, pharmacokinetics, and binding affinity. The aglycone alone is often less potent than the full glycoside scribd.com. |

| Steroid Core | Modifying hydroxyl groups at positions C3, C5, C14. Altering the A/B/C/D ring structure. | The 14β-hydroxyl group and the cis-trans-cis ring fusion are generally considered essential for activity. Modifications can fine-tune potency and selectivity nih.govscribd.com. |

| Lactone Ring | Altering the size (five-membered cardenolide vs. six-membered bufadienolide), saturation, or substituents on the ring. | The unsaturated lactone at C17 is a critical pharmacophore. Modifications here can dramatically alter potency. Some nitrogen-containing heterocyclic analogues have shown retained activity researchgate.net. |

Given the complexity of a total synthesis, a more common approach to generate novel analogues is through semisynthesis. This strategy utilizes abundant, naturally occurring cardiac glycosides or their aglycones as starting materials for chemical modification researchgate.net. For example, digitoxin, which is readily available, can be selectively glycosylated at one of its five free hydroxyl groups using catalyst-controlled methods to produce novel analogues nih.govresearchgate.net. This allows for the efficient exploration of SAR and the development of new therapeutic leads without undertaking a lengthy de novo synthesis. The development of semisynthetic derivatives is a cornerstone of medicinal chemistry, enabling the optimization of potent natural products nih.gov.

Catalyst Development in this compound Synthesis and Derivative Functionalization

The synthesis of complex natural products like this compound, a cardiac glycoside, and the subsequent modification of its structure to create novel analogs, heavily relies on advancements in catalysis. Catalysts are crucial for controlling stereochemistry, improving reaction efficiency, and enabling selective functionalization at specific sites on the intricate steroidal backbone. nih.gov This section explores the pivotal role of catalyst development in both the total synthesis of the this compound core and the late-stage functionalization of its derivatives for creating diverse molecular libraries.

Catalysis in the Total Synthesis of the this compound Aglycone

The core structure of this compound, its aglycone (non-sugar portion), is a complex steroidal framework known as strophanthidin (B154792). The construction of this polycyclic system with precise stereochemistry presents significant synthetic challenges, necessitating the use of sophisticated catalytic methods. nih.gov

Transition Metal Catalysis: A wide array of transition-metal-catalyzed reactions are fundamental to modern steroid synthesis. acs.orgnih.gov These methods offer high selectivity and are applicable for creating key carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are extensively used for functionalizing the steroidal skeleton. acs.org Similarly, nickel-catalyzed reactions have been employed to create consecutive stereocenters, and palladium-catalyzed carbonylative spirolactonization is key to building core structures like oxaspirolactones found in related complex molecules. nih.gov

Hydrogenation Catalysts: The stereochemistry at various positions of the steroid nucleus can be controlled through catalytic hydrogenation. acs.org Catalysts like Wilkinson's catalyst ((Ph₃P)₃RhCl) are effective for the selective reduction of carbon-carbon double bonds, which is a fundamental step in establishing the desired A/B ring fusion of the steroid core. acs.org

Lewis Acid and Organocatalysis: Advances in Lewis acid catalysis and organocatalysis have also provided powerful tools for steroid synthesis. nih.gov For example, copper(II)-catalyzed enantioselective tandem Michael/Aldol reactions have been instrumental in the synthesis of cardiotonic steroids. nih.gov

Catalytic Glycosylation

A defining step in the synthesis of this compound is the attachment of the cymarose sugar moiety to the strophanthidin core. Achieving regioselectivity and stereocontrol in this glycosylation step is a significant hurdle due to the multiple hydroxyl groups on the aglycone.

Organoboron Catalysts: To overcome the challenge of selective glycosylation, organoboron catalysts have been developed. Specifically, diarylborinic acids have proven effective in directing the glycosylation to a specific hydroxyl group on a polyol substrate like a cardiac glycoside. acs.orgnih.govresearchgate.net This catalyst-controlled regioselectivity allows for the synthesis of specific glycoside analogs that would be difficult to obtain through traditional methods. acs.orgnih.govresearchgate.net For example, a borinic acid-derived catalyst was used for the selective glycosylation of one of the five hydroxyl groups on digitoxin, a related cardiac glycoside, demonstrating the potential of this approach for this compound synthesis. acs.orgnih.gov

Catalysis in Derivative Functionalization

The creation of this compound analogs often involves late-stage functionalization (LSF), a strategy that introduces chemical modifications in the final steps of a synthesis. scispace.comnih.gov LSF is a powerful tool for rapidly generating a library of diverse compounds from a common advanced intermediate, which is crucial for medicinal chemistry and drug discovery programs. scispace.comnih.govsemanticscholar.orgnih.gov

Photoredox and Metallaphotoredox Catalysis: The resurgence of photoredox catalysis has provided novel methods for LSF. scispace.comnih.gov These methods often use light to generate highly reactive radical intermediates under mild conditions, allowing for a wide range of functional groups to be introduced onto a complex molecule. scispace.comcharnwooddiscovery.com For instance, photoredox-catalyzed C(sp³)–C(sp³) cross-coupling reactions enable the formation of new carbon-carbon bonds at previously unreactive sites. charnwooddiscovery.com

Transition Metal-Catalyzed C-H Functionalization: This approach allows for the direct conversion of carbon-hydrogen (C-H) bonds into new functional groups, offering a highly efficient and atom-economical route to novel derivatives. semanticscholar.orgnih.gov Various transition metals, including rhodium, ruthenium, and cobalt, have been used to catalyze the late-stage C-H functionalization of complex drug molecules. semanticscholar.org This strategy can be used to block sites of metabolic degradation or to introduce new pharmacophores to modulate biological activity. scispace.com

The table below summarizes various catalytic methods applicable to the synthesis and functionalization of this compound and related steroids.

| Catalytic Method | Catalyst Type/Example | Application in Synthesis/Functionalization | Key Advantages |

|---|---|---|---|

| Cross-Coupling | Palladium-based (e.g., Pd(dppf)Cl₂) | Formation of C-C bonds for building the steroid skeleton or adding side chains. | High efficiency and functional group tolerance. researchgate.net |

| Stereoselective Hydrogenation | Rhodium-based (e.g., Wilkinson's catalyst) | Control of stereochemistry at ring junctions (e.g., A/B ring fusion). acs.org | High stereoselectivity. acs.org |

| Regioselective Glycosylation | Diarylborinic acid | Selective attachment of the cymarose sugar to a specific hydroxyl group. acs.orgnih.gov | Overcomes challenges of protecting group chemistry; high regioselectivity. acs.orgresearchgate.net |

| Late-Stage C-H Functionalization | Rhodium, Ruthenium, Cobalt complexes | Direct modification of the steroid backbone to create diverse analogs. semanticscholar.org | High atom economy; rapid diversification of complex molecules. nih.gov |

| Photoredox Catalysis | Iridium or Ruthenium photoredox catalysts | Introduction of functional groups (e.g., alkyl, trifluoromethyl) under mild conditions. scispace.comcharnwooddiscovery.com | Excellent functional group tolerance; enables previously difficult transformations. charnwooddiscovery.com |

Molecular Mechanisms of Action Research

Investigations into Cellular and Subcellular Targets

Cymarol, as a cardiac glycoside, is known to influence fundamental cellular processes, particularly those involving ion transport and enzyme activity within cardiac cells. wikipedia.orgvdoc.pub

This compound has been identified as a potent modulator of specific enzyme functions, notably impacting RNA-binding motif protein 20 (RBM20). RBM20 is a critical splicing factor that regulates the alternative splicing of the titin gene in the heart. mdpi.comnih.govfrontiersin.org

Studies have shown that this compound acts as a potent inhibitor of RBM20-dependent titin splicing. nih.govplos.org This inhibition leads to the differential inclusion of exons, particularly those encoding the elastic PEVK domains of the titin protein. nih.gov The effect of this compound on titin splicing has been observed at concentrations below 100 nM, indicating its high potency in modulating this crucial genetic process. nih.govplos.org By altering titin isoform expression, this compound can influence the biomechanical properties and passive stiffness of cardiac muscle. frontiersin.org

While α-glucosidase and α-amylase are significant targets in metabolic research, particularly for conditions like diabetes mdpi.comnih.gove-fas.orgresearchgate.net, direct studies specifically detailing this compound's inhibitory or activating effects on these enzymes were not prominently found in the provided research. However, other compounds from related Adonis species have shown inhibitory action on these enzymes japsonline.com.

Table 1: Effect of this compound on RBM20-Dependent Titin Splicing

| Target Enzyme/Process | Observed Effect | Concentration Range | Reference |

| RBM20-dependent titin splicing | Inhibition | < 100 nM | nih.govplos.org |

As a cardiac glycoside, this compound's mechanism of action involves the modulation of cellular signaling pathways, primarily through its interaction with the Na+/K+-ATPase pump. slideshare.netwikipedia.org This integral membrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govnih.gov

Inhibition of Na+/K+-ATPase by cardiac glycosides, including this compound, leads to an increase in intracellular sodium ion concentration ([Na+]i). wikipedia.org This altered sodium gradient subsequently affects the activity of the Na+/Ca2+-exchanger, promoting an influx of calcium ions into the cell. wikipedia.org The resulting increase in intracellular calcium concentration is a key factor in enhancing the force of cardiac muscle contraction, a positive inotropic effect. wikipedia.org This mechanism underscores how this compound modulates crucial signaling pathways related to cardiac contractility.

This compound's primary interaction with ion channels and transporters is through its well-established role as an inhibitor of the Na+/K+-ATPase. slideshare.netwikipedia.org This enzyme functions as a primary active transporter, utilizing ATP hydrolysis to actively pump three sodium ions out of the cell and two potassium ions into the cell. nih.govnih.gov

The inhibition of this transporter by this compound disrupts the normal ion gradients, leading to an accumulation of intracellular sodium. wikipedia.org This, in turn, impacts the Na+/Ca2+-exchanger, a secondary active transporter, which then operates to extrude sodium while importing calcium, thereby increasing intracellular calcium levels. wikipedia.org This cascade of events, initiated by the interaction with the Na+/K+-ATPase, is fundamental to the cardiotonic effects attributed to this compound. wikipedia.org

Gene Expression and Protein Regulation Studies

This compound's influence extends to the regulation of gene expression and protein activity, particularly through its impact on splicing mechanisms. nih.govplos.org

A significant aspect of this compound's molecular action is its effect on alternative splicing, specifically targeting the RBM20-dependent splicing of the titin gene. nih.govplos.org RBM20 is an RNA-binding protein that acts as a splicing repressor, playing a crucial role in determining the final protein isoforms of titin, a giant sarcomeric protein essential for muscle structure and elasticity. nih.govfrontiersin.orgelifesciences.org

This compound has been identified as a potent inhibitor of RBM20-mediated exon exclusion in titin pre-mRNA. nih.govplos.org This means that this compound promotes the inclusion of specific exons, particularly those within the PEVK region of titin's I-band. nih.gov This modulation of titin splicing can lead to the expression of longer titin isoforms, which in turn affects the passive stiffness and diastolic function of the heart. frontiersin.org The observation that this compound's effect on titin splicing occurs at concentrations below 100 nM highlights its specific and potent regulatory role in this critical gene expression pathway. nih.govplos.org

Table 2: Impact of this compound on Splicing Mechanisms

| Splicing Factor/Gene | Effect of this compound | Molecular Consequence | Reference |

| RBM20-dependent titin splicing | Inhibition of exon exclusion | Promotes inclusion of PEVK exons, affecting titin isoform expression and cardiac muscle properties | nih.govplos.org |

Mechanistic Studies at the Molecular Level (In Vitro and In Silico)

Mechanistic studies on this compound have employed both in vitro experimental setups and in silico computational approaches to elucidate its molecular interactions and effects. nih.govplos.orgjapsonline.com

In vitro investigations have provided direct evidence of this compound's potent inhibitory activity on RBM20-dependent titin splicing. nih.govplos.org A high-throughput pharmacological screen utilizing a dual luciferase splice reporter assay identified cardenolides, including this compound, as compounds that inhibit RBM20-dependent splicing. nih.govplos.org This assay specifically measured the effect of compounds on the differential inclusion of exons encoding the elastic PEVK domains of titin. nih.gov The finding that this compound's effect on titin splicing is observed at concentrations below 100 nM underscores its efficacy at the molecular level in a controlled laboratory environment. nih.govplos.org

In silico approaches, which involve computational modeling and simulations, are valuable tools for predicting and understanding molecular interactions, binding affinities, and potential biological targets. researchgate.netnih.govmdpi.com While specific in silico studies directly detailing this compound's precise molecular interactions with RBM20 or other targets were not explicitly detailed in the provided search results, these computational methods are routinely applied in drug discovery and mechanistic elucidation. mdpi.comnih.govjapsonline.comresearchgate.netnih.govmdpi.com They can be used to predict how a compound binds to an enzyme's active site, modulates receptor activity, or affects protein stability. mdpi.comnih.govnih.govmdpi.com Such approaches could further refine the understanding of this compound's molecular binding modes and its impact on the structural dynamics of its targets.

Table 3: Summary of Mechanistic Research Approaches for this compound

| Approach | Key Findings/Application | Reference |

| In Vitro | Potent inhibition of RBM20-dependent titin splicing, affecting PEVK exon inclusion. | nih.govplos.org |

| In Silico | (General utility for understanding molecular interactions, binding, and predicting properties; specific studies on this compound's molecular interactions with RBM20 or other targets were not explicitly detailed in the provided search results). | mdpi.comnih.govjapsonline.comresearchgate.netnih.govmdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and conformational changes of a ligand (like this compound) within a protein's active site. While extensive detailed reports specifically on molecular docking and dynamics simulations for this compound are not widely available in the general scientific literature, its classification as a cardiac glycoside allows for understanding its potential interactions based on studies of similar compounds.

Cardiac glycosides, including this compound, are known to interact with the Na+/K+-ATPase (sodium-potassium pump). wikipedia.orgfrontiersin.org Molecular docking studies on other cardiac glycosides, such as digoxin (B3395198) and ouabain, have revealed their binding to the Na+/K+-ATPase, often involving specific amino acid residues and hydrophobic interactions within the binding pocket. For instance, studies on ouabain's interaction with Na+/K+-ATPase α4 isoform indicate that its five-membered lactone ring forms van der Waals contacts with hydrophobic residues such as Val337, Ala338, Gly324, and Ile813. mdpi.com While direct docking scores or detailed dynamics simulations for this compound are not explicitly detailed in the search results, such computational approaches would typically aim to elucidate the precise binding pose, stability of the ligand-protein complex, and the energetic contributions of various interactions.

In the context of RBM20, this compound has been identified as a potent splice inhibitor, affecting RBM20-mediated titin splicing at concentrations below 100 nM. plos.org This suggests a specific molecular interaction, and molecular docking or dynamics simulations could be employed to predict the binding site of this compound on the RBM20 protein and the nature of these interactions.

Ligand-Protein Interaction Analysis

This compound is recognized for its inhibitory effect on Na+/K+-ATPase, a crucial enzyme responsible for maintaining ion gradients across cell membranes. Comparative studies have shown that this compound binds more tightly and acts as a more potent inhibitor of Na+/K+-ATPase from guinea pig heart, kidney, and brain preparations compared to other cardiac glycosides like digoxin and ouabain. frontiersin.org The association constants (Ka) and concentrations required for 50% inhibition (I50) and 50% saturation of the high-affinity binding site (B50) for this compound and other cardiac glycosides have been determined, indicating a strong affinity for the inhibitory site on the enzyme. frontiersin.org

The interaction of this compound with Na+/K+-ATPase is crucial for its biological activity. For cardiac glycosides in general, the binding to Na+/K+-ATPase typically occurs at a specific receptor site on the enzyme, often involving a reversible interaction with the phosphorylated enzyme. frontiersin.org While specific residues involved in this compound's interaction are not explicitly detailed, for other cardiac glycosides like ouabain, interactions involve hydrophobic residues and hydrogen bonds with parts of the enzyme's transmembrane helices. mdpi.com

Beyond Na+/K+-ATPase, this compound's interaction with RNA binding motif 20 (RBM20) is significant. RBM20 is a splicing factor that regulates titin isoforms, and this compound's ability to inhibit RBM20-mediated titin splicing suggests a direct or indirect molecular interaction with this protein or its associated RNA. plos.org

Table 1: Comparative Binding and Inhibition of Na+/K+-ATPase by Cardiac Glycosides (Guinea Pig Enzyme)

| Compound | Binding Affinity (Relative) | Potency (Relative Inhibition) |

| Digitoxin | More tightly bound | More potent inhibitor |

| This compound | More tightly bound | More potent inhibitor |

| Convallatoxol | More tightly bound | More potent inhibitor |

| Digoxin | Less tightly bound | Less potent inhibitor |

| Ouabain | Less tightly bound | Less potent inhibitor |

| Note: Data derived from studies on guinea pig Na+/K+-ATPase, comparing binding tightness and inhibitory potency. frontiersin.org |

Structure-Based Design Principles Applied to this compound Analogues

Structure-based design principles aim to rationally modify chemical compounds to enhance their desired biological activities or improve their pharmacokinetic properties by understanding their molecular interactions with target proteins. For cardiac glycosides, including this compound, chemical modifications can significantly alter their potency and therapeutic profiles. nih.gov

This compound is a derivative of k-strophanthidin, formed by the reduction of the C19 aldehyde group of cymarin (B190896) or k-strophanthidin. wikipedia.org Studies on the structure-activity relationships of cardiac glycosides have explored how modifications to the sugar unit or the aglycone (steroid) moiety impact their interaction with Na+/K+-ATPase. For example, derivatives of the C19 alcohol, such as helveticosol, this compound, and diacetyl this compound, have shown varying relative potency values. The addition of a sugar unit and methylation of the sugar have been observed as favorable modifications for strophanthidol (B1218876), while diacetylation can render the glycoside virtually inactive. nih.gov This indicates that specific functional groups and their positions play a critical role in the compound's ability to interact with its target and elicit a biological response.

Biological Activity Profiles: Preclinical and in Vitro Studies

Antiproliferative and Cytotoxic Activity Research (Excluding Clinical Human Trials)

Research into the antiproliferative and cytotoxic activities of compounds aims to identify their ability to inhibit cell growth and induce cell death, particularly in cancer cells.

Cymarol has demonstrated notable cytotoxic effects against specific human cancer cell lines in in vitro settings. Studies have shown that this compound exhibits potent cytotoxicity against the human solid tumor cell line A549, which is a human lung carcinoma cell line. nih.govjapsonline.comresearchgate.net In contrast, this compound was observed to be inactive against murine leukemic cells (L1210). nih.govjapsonline.comresearchgate.net

The half-maximal inhibitory concentration (IC50) for this compound against the A549 human lung carcinoma cell line has been reported.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

| Compound | Cell Line (Type) | IC50 (mg/mL) | Activity | Source |

| This compound | A549 (Human Lung Carcinoma) | 0.021 | Potent Cytotoxicity | japsonline.com |

| This compound | L1210 (Murine Leukemic Cells) | >5 | Inactive | japsonline.com |

While this compound demonstrates potent cytotoxicity, detailed mechanisms of apoptosis induction directly attributed to this compound, such as specific signaling pathways or molecular targets involved in programmed cell death, are not extensively documented in the provided search results. However, the induction of apoptosis is a common mechanism for antiproliferative agents, often involving pathways that lead to DNA fragmentation and the formation of apoptotic bodies.

This compound has also been investigated for its potential anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in various pathological conditions, including tumor growth and metastasis. This compound, isolated from the methanol (B129727) extract of Adonis amurensis, has shown an inhibitory effect on tube formation induced by human umbilical venous endothelial (HUVE) cells. nih.govresearchgate.net This indicates its capacity to interfere with the cellular processes essential for new blood vessel development. While the specific quantitative data (e.g., IC50 values for tube formation inhibition) for this compound itself were not explicitly detailed in the provided search results, its inhibitory activity in this context has been noted. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Activity Research

Direct research findings focusing solely on this compound's anti-inflammatory and immunomodulatory activities are not extensively documented in the provided search results. However, many natural compounds are known to possess such properties, which are crucial for addressing inflammatory diseases and modulating immune responses. Preclinical studies in this area typically investigate a compound's ability to suppress pro-inflammatory mediators, enhance anti-inflammatory pathways, or modulate immune cell functions.

Cardiovascular System Research at the Molecular and Cellular Level

This compound is recognized in the context of cardiac glycosides. ctdbase.orgwikipedia.org Specifically, it is a metabolite formed from the reduction of the C19 aldehyde group of cymarin (B190896) or k-strophanthidin. wikipedia.org Cardiac glycosides, such as cymarin and k-strophanthidin, are well-known for their inotropic effects on cardiac muscles, primarily through the inhibition of the Na+/K+-ATPase pump. wikipedia.org This inhibition leads to an increase in intracellular sodium concentration, which in turn facilitates an influx of calcium ions via the Na+/Ca2+-exchanger, ultimately enhancing the force of cardiac muscle contraction. wikipedia.org While this compound is structurally related and derived from these compounds, direct detailed research specifically on this compound's independent cardiovascular effects at the molecular and cellular level, beyond its metabolic relationship to known cardiac glycosides, is not extensively detailed in the provided search results.

Enzyme Modulation Research (e.g., Antidiabetic Enzyme Inhibition)

Specific research findings on this compound's role in enzyme modulation, particularly its potential as an antidiabetic enzyme inhibitor (e.g., alpha-glucosidase or alpha-amylase inhibition), are not extensively detailed in the provided search results. Enzyme inhibition is a key strategy in the management of metabolic disorders like diabetes, where compounds can slow down carbohydrate digestion and absorption by inhibiting enzymes such as alpha-glucosidase and alpha-amylase, thereby helping to control postprandial blood glucose levels.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

This compound, a cardenolide-type cardiac glycoside, exerts its biological activity primarily through the inhibition of the Na+/K+-ATPase enzyme nih.govnih.gov. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for elucidating the key structural features responsible for its pharmacological effects and for guiding the rational design of new compounds with modulated activities.

Elucidation of Key Pharmacophoric Features

SAR studies on this compound and related cardiac glycosides have provided insights into the structural elements critical for their inotropic activity. The fundamental cardenolide scaffold, characterized by its steroid nucleus and an unsaturated five-membered lactone ring at C-17, is essential for Na+/K+-ATPase inhibition ctdbase.org. Modifications to various parts of this core structure, particularly the sugar moiety and specific positions on the aglycone, significantly influence potency.

Research indicates that the presence and nature of the sugar unit attached to the aglycone play a vital role in the activity profile of these compounds. For instance, the addition of a sugar unit to the aglycone, such as in the conversion from strophanthidol (B1218876) to this compound or cymarin, is generally considered a favorable modification for enhancing inotropic activity nih.gov. Furthermore, methylation of the sugar moiety appears to be a beneficial structural feature, contributing positively to the compound's potency nih.gov.

Conversely, certain modifications can drastically reduce or abolish activity. Diacetylation of the sugar unit, as observed with diacetyl this compound, renders the glycoside "virtually inactive" nih.gov. This suggests that specific hydroxyl groups on the sugar are critical for interaction with the target enzyme, and their acetylation impedes this interaction, possibly due to steric hindrance or altered hydrogen bonding capabilities.

The C19 position on the cardenolide aglycone also holds significance. This compound itself is formed through the reduction of the C19 aldehyde group present in compounds like cymarin or k-strophanthidin nih.gov. SAR data suggest that the C19 aldehyde group "seems not to be a favorable group" for optimal activity nih.gov. This is supported by comparisons, such as that between gomphoside (B1250483) and its C19 aldehyde derivative, calactin (B1668211), where gomphoside exhibited a higher relative potency (10.7) compared to calactin (6.5) nih.gov. This implies that the reduced alcohol form at C19, as seen in this compound, is more conducive to activity than an aldehyde group.

The following table summarizes the relative potencies of this compound and some related cardiac glycosides, highlighting the impact of structural variations:

Table 1: Relative Potency of this compound and Selected Derivatives

| Compound | Structural Feature at C19 / Sugar Modification | Relative Potency nih.gov |

| This compound | C19 alcohol, methylated sugar | 3.9 |

| Helveticoside | C19 aldehyde (as strophanthidin (B154792) derivative) | 1.55 |

| Diacetyl this compound | C19 alcohol, diacetylated sugar | 0.006 |

| Gomphoside | C19 alcohol | 10.7 |

| Calactin | C19 aldehyde | 6.5 |

Note: Relative potency values are comparative and depend on the specific assay conditions and reference compounds used in the original study nih.gov.

From these observations, key pharmacophoric features for this compound's activity include:

The intact cardenolide steroid nucleus with its characteristic lactone ring.

The presence of a sugar moiety, with methylation being favorable.

Specific hydroxyl groups on the sugar that are sensitive to modification (e.g., diacetylation diminishes activity).

An alcohol group at the C19 position of the aglycone, which appears more favorable than an aldehyde group.

Rational Design Based on SAR Insights

The insights derived from SAR studies of this compound and its derivatives provide a foundation for the rational design of novel cardiac glycosides with potentially improved pharmacological profiles. Rational design, in this context, involves creating new molecules with desired functionalities by predicting how structural changes will affect their behavior.

Based on the elucidated pharmacophoric features, rational design strategies could focus on:

Modifying the Sugar Moiety: Given that diacetylation significantly impairs activity, future designs should avoid such modifications. Instead, efforts could explore other non-acetylated or selectively methylated sugar derivatives that maintain or enhance favorable interactions with the Na+/K+-ATPase. The goal would be to optimize the sugar's contribution to binding affinity and specificity without compromising activity.

Optimizing the C19 Position: The observation that an alcohol group at C19 (as in this compound) is more favorable than an aldehyde group (as in calactin) suggests that derivatives with C19 alcohol or other non-aldehyde functionalities could be explored. This might involve synthesizing analogs where the C19 aldehyde is reduced or replaced with other groups that maintain or improve the compound's interaction with the target.

The overarching aim of such rational design endeavors is to enhance the therapeutic ratio of cardiotonic steroids nih.gov. By systematically altering specific parts of the this compound structure based on SAR insights, researchers can aim to develop compounds that retain potent Na+/K+-ATPase inhibition while potentially improving their selectivity or pharmacokinetic properties, although the latter falls outside the scope of this article's strict content exclusions.

Advanced Analytical Methodologies for Cymarol Research

Mass Spectrometry-Based Quantification and Profiling

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the precise characterization of chemical compounds like Cymarol. It provides highly accurate mass-to-charge (m/z) ratio measurements, often to four or five decimal places, which allows for the unambiguous determination of elemental composition and differentiation between isobaric compounds—substances with very similar nominal masses but different exact masses. alevelchemistry.co.uk

For this compound (C₃₀H₄₆O₉), HRMS can determine its exact mass, which has been reported as 550.3136344. csic.es This level of precision is critical for confirming the identity of synthesized or isolated compounds and for identifying unknown metabolites or degradation products in complex matrices. HRMS analysis typically involves direct infusion of samples into instruments such as Orbitrap mass spectrometers, which are known for their high resolving power and mass accuracy, often achieving mass accuracy within 5 parts per million (ppm). utmb.eduresearchgate.netmdpi.com

The utility of HRMS extends beyond mere identification; it can be employed for both qualitative screening, where compounds are identified based on their exact mass and characteristic fragmentation patterns, and quantitative analysis. nih.gov The high mass accuracy ensures that, regardless of concentration, the analyte of interest is correctly identified and included within a defined mass extraction window. nih.gov The stability of mass accuracy, typically not deviating more than a few ppm from the nominal value, is a key performance indicator for HRMS methods. nih.gov

Table 1: this compound's Molecular Information

| Characteristic | Value | Source |

| Molecular Formula | C₃₀H₄₆O₉ | nih.gov |

| PubChem CID | 101683 | nih.gov |

| Exact Mass | 550.3136344 | csic.es |

Capillary Electrophoresis (CE) and Other Electrophoretic Methods

Capillary Electrophoresis (CE) encompasses a family of high-resolution analytical techniques used for separating charged molecules within a narrow capillary tube under the influence of an electric field. technologynetworks.com CE offers several advantages, including high separation efficiency, rapid analysis times, minimal sample consumption, and compatibility with various detection methods, including UV-absorbance, fluorescence, and mass spectrometry. technologynetworks.comaurorabiomed.com

While specific research findings on this compound using CE were not detailed in the search results, CE is broadly applicable to the analysis of both small molecules and large biomolecules. technologynetworks.comaurorabiomed.comcolby.eduunt.edu Its high resolving power makes it a valuable tool in pharmaceutical and biotechnological industries for characterization and quality control. technologynetworks.comaurorabiomed.comamazonaws.com

Several modes of CE exist, each tailored to specific separation requirements:

Capillary Zone Electrophoresis (CZE): The simplest and most common CE mode, where samples are introduced as a narrow zone and components migrate according to their individual apparent electrophoretic mobilities. technologynetworks.comcolby.edu

Capillary Gel Electrophoresis (CGE): An adaptation using a polymeric gel medium within the capillary, primarily for separating large biological molecules like proteins and DNA by size. technologynetworks.comcolby.edu

Capillary Isoelectric Focusing (CIEF): Separates amphoteric molecules based on their isoelectric points (pI). technologynetworks.com

Capillary Isotachophoresis (CITP): Involves a discontinuous buffer system to concentrate analytes into sharp, contiguous zones. technologynetworks.comcolby.edu

Micellar Electrokinetic Capillary Chromatography (MEKC): Extends CE to separate neutral molecules by incorporating micelles into the electrolyte. technologynetworks.com

Capillary Electrochromatography (CEC): Combines principles of chromatography and electrophoresis by using a stationary phase within the capillary. technologynetworks.com

A typical CE system comprises a high-voltage power supply, a sample introduction mechanism, a fused silica (B1680970) capillary tube filled with an electrolytic buffer, and a detector (often UV-VIS absorbance or coupled with MS). aurorabiomed.comcolby.edu The ability of CE to separate compounds based on charge, size, and frictional forces makes it a versatile technique for complex sample analysis. aurorabiomed.com

Method Validation and Quality Control in Analytical Research

Analytical method validation is a fundamental process in research and development, ensuring that an analytical procedure is suitable for its intended purpose and produces reliable, accurate, and consistent results. eleapsoftware.combiopharminternational.com This systematic evaluation helps meet regulatory requirements, enhances the integrity of research findings, and minimizes errors. eleapsoftware.com

Key parameters assessed during method validation include:

Accuracy: The closeness of measured values to the true or accepted reference value. eleapsoftware.comscribd.com It is often determined through recovery studies. scribd.com

Precision: The degree of agreement among individual test results when the same method is applied repeatedly under defined conditions. It includes repeatability (intra-laboratory, same conditions), intermediate precision (intra-laboratory, different conditions like days, analysts, or equipment), and reproducibility (inter-laboratory). eleapsoftware.comscribd.comcipac.org

Specificity (Selectivity): The ability of the method to accurately measure the analyte of interest unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amazonaws.comscribd.comcipac.org

Linearity: The proportional relationship between the analyte concentration and the analytical response over a defined range. scribd.comcipac.org

Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of an analyte that can be reliably detected (DL) or quantitatively determined (QL) by the method. scribd.com

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. amazonaws.com

Quality Control (QC) in analytical research involves a set of procedures designed to monitor and ensure the quality of results obtained for specific samples or sets of samples. dnyanasadhanacollege.orgeurachem.org It is an integral part of a broader Quality Assurance (QA) system, which provides the necessary guidelines and oversight. dnyanasadhanacollege.orgroutledge.com

Typical QC procedures include:

Analysis of quality control samples (e.g., known concentrations of the analyte). eurachem.org

Analysis of measurement standards and certified reference materials to ensure calibration and accuracy. dnyanasadhanacollege.orgeurachem.org

Analysis of sample blanks and reagent blanks to detect contamination or interference. eurachem.org

Analysis of spiked samples to assess recovery and matrix effects. eurachem.org

Analysis in duplicate to check precision. eurachem.org

Use of QC charts to monitor trends and identify potential issues over time. eurachem.org

Effective quality control ensures that all necessary and relevant tests are performed, and that materials or products meet defined quality specifications before release. dnyanasadhanacollege.org Adherence to principles like Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP) is crucial for the reliability and defensibility of analytical data in research and regulated environments. biopharminternational.comdnyanasadhanacollege.orgwdh.ac.id

Historical and Academic Context of Cymarol Research

Discovery and Early Research Milestones

Cymarol is recognized as a metabolic product derived from the reduction of the C19 aldehyde group of either cymarin (B190896) or k-strophanthidin. wikipedia.orgru.nl Its presence has been identified in various plant sources, notably species within the Adonis and Strophanthus genera. Early investigations into Adonis amurensis led to the identification of this compound. For instance, Ponomarenko et al. identified this compound from Adonis amurensis in 1971. nih.gov More recently, in 2003, You et al. further isolated and identified this compound, alongside cymarin and cymarilic acid, from the methanol (B129727) extract of Adonis amurensis, in studies focused on antiangiogenic activity. researchgate.netchemfaces.com this compound has also been reported in Strophanthus kombe. academicjournals.org

Evolution of Research Paradigms and Methodologies in Natural Product Chemistry

The field of natural product chemistry has undergone a profound transformation, moving from early 19th-century rudimentary isolation techniques to sophisticated modern methodologies. Initially, the focus was on extracting and chemically characterizing compounds from natural sources. Over time, advancements in analytical instrumentation significantly impacted the ability to elucidate complex molecular structures. The development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography revolutionized structural elucidation, making the process dramatically easier and more precise. taylorandfrancis.comnih.gov

For compounds like this compound, this evolution meant a shift from basic chemical analyses to highly detailed structural and mechanistic studies. Modern research employs advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the isolation, identification, and quantification of natural products within complex plant extracts. ru.nlfrontiersin.org Furthermore, research paradigms have expanded beyond mere isolation to include the study of structure-activity relationships (SARs), semi-synthesis, and biotransformation studies. These contemporary approaches aim not only to understand the inherent biological effects of natural compounds but also to modify them to enhance desired activities or mitigate undesirable ones. iyte.edu.tr

Impact of this compound Studies on the Cardiotonic Glycoside Research Field

This compound belongs to the class of cardiac glycosides, a group of naturally occurring compounds well-known for their profound effects on cardiac function. academicjournals.orgresearchcommons.org A cornerstone of cardiotonic glycoside research is their mechanism of action, primarily the inhibition of the Na+/K+-ATPase enzyme (sodium-potassium pump). wikipedia.orgnih.govmdpi.com This inhibition leads to an increase in intracellular sodium ion concentration, which in turn promotes an influx of calcium ions via the Na+/Ca2+-exchanger, ultimately enhancing myocardial contractility—a positive inotropic effect. wikipedia.orgmdpi.com

Studies involving this compound have significantly contributed to this understanding. Research comparing various cardiac glycosides revealed that this compound is a more potent inhibitor of Na+/K+-ATPase in guinea pig enzyme preparations compared to widely recognized cardiac glycosides like digoxin (B3395198) and ouabain. researchcommons.org This finding highlights this compound's strong biological activity within this class of compounds. The isolation of this compound and related cardiac glycosides from Adonis species has also provided scientific validation for the traditional use of these plants in folk medicine for cardiac enhancement. nih.govfrontiersin.orgfrontiersin.org Such studies underscore the importance of natural products as sources for understanding fundamental biological processes and for potential therapeutic agents.

Notable Academic Contributions and Research Groups in this compound Studies

Several academic contributions have advanced the understanding of this compound. The work by You et al. in 2003, which focused on the isolation of this compound from Adonis amurensis and investigated its antiangiogenic activity, represents a significant contribution to the biological profiling of this compound. researchgate.netchemfaces.com Earlier identification of this compound from Adonis amurensis by Ponomarenko et al. in 1971 also marks an important milestone in its discovery. nih.gov

Furthermore, detailed studies on the interaction of this compound with Na+/K+-ATPase, comparing its inhibitory potency against other cardiac glycosides, have been crucial in defining its pharmacological profile within the cardiotonic glycoside field. researchcommons.org While specific research groups exclusively dedicated to "this compound studies" are not prominently highlighted in isolation, numerous academic institutions and research teams globally contribute to the broader fields of natural product chemistry, phytochemistry, and pharmacology of cardiac glycosides. Examples include research groups focusing on natural product isolation and bioactivity, such as the Natural Products and Medicinal Chemistry Research Group at UiT uit.no and the Natural Product Chemistry Lab at İYTE. iyte.edu.tr The ongoing work by teams like that of Hui Ming Ge and Ren Xiang Tan on the biosynthesis and chemical synthesis of cardiac glycoside glycones also contributes to the foundational knowledge that supports the study of compounds like this compound.

Future Directions and Research Gaps in Cymarol Investigation

Unexplored Biosynthetic and Synthetic Avenues for Cymarol and Analogues

The natural production of this compound, primarily isolated from plants such as Adonis amurensis and Strophanthus species, presents challenges for large-scale, consistent supply researchgate.netmdpi.comadmin.ch. This compound is known to be formed through the reduction of the C19 aldehyde group of cymarin (B190896) or k-strophanthidin researchgate.net. However, a comprehensive understanding of the complete enzymatic cascade and regulatory networks governing this compound's biosynthesis in its natural producers is still limited. Elucidating these precise biosynthetic pathways, including the identification and characterization of all involved enzymes, could pave the way for biotechnological production through metabolic engineering in microbial or plant cell systems, offering a more sustainable and controlled source mdpi.com.

From a synthetic chemistry perspective, the complex polycyclic steroidal structure and the presence of multiple chiral centers in this compound pose considerable challenges for total synthesis nih.govnih.govrsc.orgreddit.com. While structural modifications of cardiac glycosides are known to influence their therapeutic properties and toxicity, the limited scope of such modifications in plant-isolated compounds underscores the need for robust synthetic routes nih.govnih.gov. Future research should focus on developing efficient and stereoselective total synthesis strategies for this compound. Furthermore, advancements in synthetic methodologies are crucial for generating a diverse library of this compound analogues, which is essential for comprehensive structure-activity relationship (SAR) studies and the development of compounds with improved efficacy and reduced toxicity.

Deeper Elucidation of Novel Molecular Mechanisms

This compound, similar to other cardiac glycosides, is recognized for its inhibitory effect on Na+/K+-ATPase, which is central to its cardiotonic activity mdpi.comslideshare.net. However, recent findings suggest that cardiac glycosides can exert anticancer effects through mechanisms independent of Na+/K+-ATPase inhibition, such as by targeting the DNA Damage Response (DDR) pathway via the degradation of UHRF1 nih.govaacrjournals.org. This highlights a critical gap in understanding this compound's specific non-canonical molecular mechanisms.

Further research is needed to:

Identify and characterize novel molecular targets of this compound beyond Na+/K+-ATPase, particularly those mediating its anticancer and antiangiogenic activities. This compound has demonstrated antiangiogenic activity by inhibiting tube formation in human umbilical venous endothelial (HUVE) cells researchgate.netfrontiersin.org, but the precise molecular players involved in this effect are yet to be fully elucidated.

Unravel the intricate cellular signaling pathways modulated by this compound, especially those contributing to its observed anti-inflammatory and antidiabetic properties. This could involve detailed investigations into its impact on inflammatory mediators, transcription factors, and metabolic enzymes frontiersin.orgmdpi.commdpi.comjapsonline.com.

Employ advanced molecular and cellular biology techniques to map the downstream effects of this compound, identifying how its interactions with specific targets translate into broader cellular responses and therapeutic outcomes.

Identification of Novel Biological Targets and Preclinical Therapeutic Potential